(R)-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring, a fluorine atom, a hydroxyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction, deformylative functionalization, and selective synthesis to form the desired pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and microchannel reactors for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer imaging and treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain proteins and enzymes. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activity.
Prolinol: A compound with a similar structure but different pharmacological properties.
Uniqueness
®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. The combination of the hydroxyl group and benzonitrile moiety also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11FN2O |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-9-4-3-7(10-2-1-5-14-10)11(15)8(9)6-13/h3-4,10,14-15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
WWXWBJAULXYOCK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2)F)C#N)O |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)C#N)O |
Origin of Product |
United States |
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